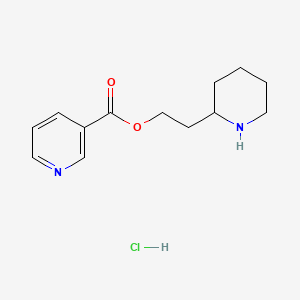![molecular formula C13H20ClNO B1441167 3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219982-38-3](/img/structure/B1441167.png)
3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride
Overview
Description
“3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1185301-78-3 . It has a molecular weight of 227.73 . The IUPAC name for this compound is 3-(2,5-dimethylphenoxy)pyrrolidine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17NO.ClH/c1-9-3-4-10(2)12(7-9)14-11-5-6-13-8-11;/h3-4,7,11,13H,5-6,8H2,1-2H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular formula of C12H18ClNO . It is classified as an irritant .Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including its derivatives, are widely recognized for their significance in medicinal chemistry, offering a scaffold for developing novel biologically active compounds. The saturated five-membered ring structure, characterized by sp3-hybridization, contributes to stereochemistry and enhances the three-dimensional profile of molecules, facilitating the exploration of pharmacophore space. This structural feature is pivotal in designing drug candidates with diverse biological profiles, leveraging the stereogenicity of carbons to achieve target selectivity through various binding modes to enantioselective proteins (Petri et al., 2021).
Environmental and Analytical Applications
Pyrrolidine derivatives have also found applications in environmental science and analytical chemistry. For instance, the detection of environmental toxins like paraquat, a widely used herbicide known for its acute toxicity, has been improved through electrochemical methods involving modified electrodes. These methodologies leverage the unique physicochemical properties of pyrrolidine-based compounds to enhance selectivity and sensitivity, demonstrating their utility in complex sample matrices such as food (Laghrib et al., 2020).
Material Science and Surface Chemistry
In material science, pyrrolidine derivatives contribute to the development of novel biopolymers and surface-active agents. Their chemical modification leads to ethers and esters with specific properties, influenced by functional groups, substitution degrees, and patterns. These derivatives can form spherical nanoparticles for drug delivery applications and serve as additives in paper manufacturing, showcasing their broad applicational potential (Petzold-Welcke et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
3-[(2,5-dimethylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-3-4-11(2)13(7-10)15-9-12-5-6-14-8-12;/h3-4,7,12,14H,5-6,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEYOCFEWXPAOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


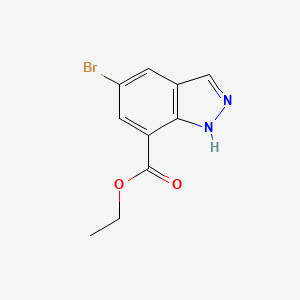

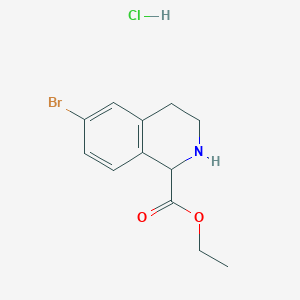



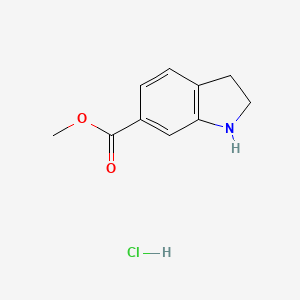

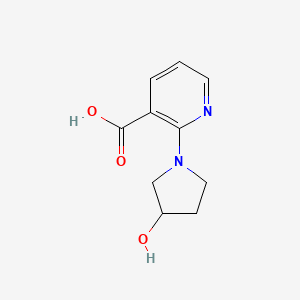
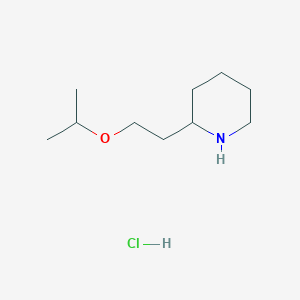
![2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid](/img/structure/B1441100.png)


